Prolintane-d5 is a deuterated form of prolintane, a central nervous system stimulant and norepinephrine-dopamine reuptake inhibitor developed in the 1950s. It is structurally related to amphetamines and has been utilized primarily in the treatment of conditions such as attention deficit hyperactivity disorder and narcolepsy. Prolintane-d5 is particularly valuable in research settings, where its isotopic labeling aids in the study of metabolic pathways and pharmacokinetics.
Prolintane-d5 can be synthesized from commercially available precursors, and its production often involves deuterated solvents or reagents to incorporate deuterium atoms into the molecular structure. The synthesis methods typically focus on achieving high yields while maintaining structural integrity.
Prolintane-d5 falls under the category of central nervous system stimulants. It is classified as a norepinephrine-dopamine reuptake inhibitor, which positions it alongside other stimulants like methylphenidate and amphetamines in terms of mechanism and therapeutic applications.
The synthesis of prolintane-d5 can be achieved through various chemical routes, with a notable method involving the use of lithium aluminum hydride for reduction processes. The synthesis often begins with a precursor compound that undergoes several transformations to yield prolintane-d5.
Technical Details:
The molecular formula for prolintane-d5 is , indicating the presence of five deuterium atoms. The structure features a pyrrolidine ring attached to a phenyl group, characteristic of many CNS stimulants.
Data:
CC(C)N1CCCC1C2=CC=CC=C2C(C)=C
.Prolintane-d5 participates in various chemical reactions typical of amines and substituted aromatic compounds. Key reactions include:
Technical Details:
Prolintane-d5 functions primarily as a norepinephrine-dopamine reuptake inhibitor. Its mechanism involves blocking the reuptake transporters for these neurotransmitters, thereby increasing their availability in the synaptic cleft.
Process:
Relevant Data:
Prolintane-d5 has significant applications in scientific research, particularly in pharmacology and toxicology. Its isotopic labeling allows researchers to trace metabolic pathways and study drug interactions without interference from non-labeled compounds.
Scientific Uses:
Prolintane-d5 (C₁₅H₁₈D₅N; MW 222.38 g/mol) is a deuterated isotopologue of the central nervous system stimulant prolintane (1-(1-phenylpentan-2-yl)pyrrolidine). The compound features site-specific deuterium substitution at five aliphatic hydrogen positions on the pentyl chain, as confirmed by ¹H NMR and high-resolution mass spectrometry [4] [6]. The deuteration pattern strategically avoids the phenyl ring and pyrrolidine heterocycle, preserving the compound’s pharmacophore while altering metabolic vulnerabilities. Key structural characteristics include:
Table 1: Isotopic Labeling Pattern of Prolintane-d5
Position | Non-deuterated Group | Deuterated Group | Chemical Environment |
---|---|---|---|
Pentyl-C1 | CH (methine) | CH (unchanged) | Adjacent to chiral center |
Pentyl-C3/C4 | CH₂ (methylene) | CD₂ | Aliphatic chain |
Pentyl-C5 | CH₃ (methyl) | CD₃ | Terminal methyl |
Pyrrolidine | CH₂ (methylene) | CH₂ (unchanged) | Heterocyclic ring |
Phenyl | CH (aromatic) | CH (unchanged) | Aromatic ring |
Deuteration induces subtle but significant physicochemical divergences between prolintane and prolintane-d5:
Table 2: Physicochemical Comparison of Prolintane and Prolintane-d5
Property | Prolintane | Prolintane-d5 | Analytical Method |
---|---|---|---|
Molecular formula | C₁₅H₂₃N | C₁₅H₁₈D₅N | High-resolution MS |
Molecular weight | 217.36 g/mol | 222.38 g/mol | Mass spectrometry |
logP (octanol/water) | 3.1 | 3.1 | Chromatographic determination |
Melting point (HCl) | 133°C | 134–135°C | Differential scanning calorimetry |
C–H/C–D bond length* | 1.09 Å | 1.08 Å | X-ray crystallography/DFT |
Bond dissociation energy* | 100 kcal/mol | 106 kcal/mol | Computational modeling |
*Theoretical values for aliphatic C–H/C–D bonds
Deuteration strategies for prolintane-d5 leverage catalytic H/D exchange and asymmetric synthesis:
Table 3: Synthetic Methods for Deuterated Pyrrolidines
Method | Conditions | Deuteration Selectivity | Isotopic Purity | Limitations |
---|---|---|---|---|
Continuous-Flow H/D Exchange | Ru/C, D₂O, 100°C, 15–60 min | Aliphatic > aromatic | >95% | Requires specialized equipment |
Catalytic Asymmetric Synthesis | Cu(I)/(S)-TF-BiphamPhos, D₂O, 25°C | α-Carbon of pyrrolidine | >90% | Multi-step; chiral ligand needed |
Reductive Deuteration | D₂, Raney Ni, 50°C | Terminal methyl/methylene | 80–90% | Over-reduction risks |
Prolintane-d5’s mass spectrum exhibits distinct signatures enabling quantification and impurity detection:
Table 4: Mass Spectrometric Signatures of Prolintane Isotopologues
Ion Type | Prolintane | Prolintane-d5 | Mass Shift (Δm/z) | Structural Assignment |
---|---|---|---|---|
[M+H]⁺ | 217.36 | 222.38 | +5.02 | Molecular ion |
Base peak | 98.10 | 100.12 | +2.02 | Pyrrolidine-iminium ion (C₄H₈N⁺ → C₄H₅D₃N⁺) |
Key fragment | 148.12 | 153.14 | +5.02 | C₆H₅–C₅H₁₀⁺ → C₆H₅–C₅H₅D₅⁺ |
Low-abundance ion | 134.10 | 137.11 | +3.01 | Phenyl-butyl fragment (partial deuteration) |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5